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Cat. No.: B11928556 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dosper® was a commercially available cationic liposomal transfection reagent utilized for the

introduction of nucleic acids, such as plasmid DNA, into eukaryotic cells. As a liposomal

formulation, it represented a common non-viral method for gene delivery in in-vitro settings.

This guide provides a comprehensive technical overview of Dosper, including its chemical

properties, mechanism of action, and available data on its application. It is important to note

that Dosper is an older reagent and may no longer be commercially available; therefore, much

of the specific performance data is derived from historical scientific literature.

Core Principles and Chemical Composition
Dosper is a formulation based on the cationic lipid 1,3-dioleoyloxy-2-(6-

carboxyspermyl)propylamide. This molecule possesses a positively charged head group at

physiological pH and a lipid tail. This amphipathic nature is central to its function as a

transfection reagent.
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Chemical Property Value

IUPAC Name

[2-[2,5-bis(3-

aminopropylamino)pentanoylamino]-3-[(Z)-

octadec-9-enoyl]oxypropyl] (Z)-octadec-9-

enoate

Molecular Formula C₅₀H₉₇N₅O₅

Molecular Weight 848.3 g/mol

The cationic head group facilitates the electrostatic interaction with the negatively charged

phosphate backbone of nucleic acids, leading to the formation of a condensed, positively

charged complex known as a "lipoplex."

Mechanism of Action: Liposomal Transfection
The process of Dosper-mediated transfection follows the general mechanism of cationic lipid-

based gene delivery. This multi-step process is crucial for the successful introduction of foreign

genetic material into the cell's nucleus for transcription.

Lipoplex Formation: The positively charged Dosper molecules electrostatically interact with

the negatively charged nucleic acid (e.g., plasmid DNA). This interaction results in the

condensation of the nucleic acid into a compact, positively charged lipoplex.

Adsorption to the Cell Surface: The net positive charge of the lipoplex facilitates its binding to

the negatively charged proteoglycans on the surface of the cell membrane.

Cellular Uptake: The lipoplex is internalized by the cell, primarily through endocytosis.

Endosomal Escape: Once inside an endosome, the cationic lipid is thought to play a role in

destabilizing the endosomal membrane. One proposed mechanism is the "proton sponge

effect," where the lipid's buffering capacity leads to an influx of protons and chloride ions,

causing osmotic swelling and eventual rupture of the endosome. This releases the nucleic

acid into the cytoplasm.

Nuclear Entry: For plasmid DNA to be transcribed, it must traverse the cytoplasm and enter

the nucleus. The exact mechanisms for this step are not fully elucidated but are thought to
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be more efficient during cell division when the nuclear envelope breaks down.

Below is a diagram illustrating the generalized workflow for liposomal transfection.
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Figure 1: Generalized workflow of Dosper-mediated liposomal transfection.

Experimental Protocols
While a definitive, universal protocol from the original manufacturer is not readily available, the

following represents a generalized experimental procedure for liposomal transfection with a

reagent like Dosper, based on common laboratory practices. Note: Optimization is critical for

each cell line and plasmid combination.

Materials:

Dosper transfection reagent

High-quality plasmid DNA (1 µg/µL in sterile, nuclease-free water or TE buffer)

Serum-free cell culture medium (e.g., Opti-MEM®)

Complete cell culture medium with serum

Appropriate multi-well plates or culture dishes
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Healthy, actively dividing cells at 70-90% confluency

Protocol for a 6-well Plate:

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will

result in 70-90% confluency on the day of transfection.

Preparation of DNA Solution: In a sterile microcentrifuge tube, dilute 2-4 µg of plasmid DNA

into 100 µL of serum-free medium. Mix gently.

Preparation of Dosper Solution: In a separate sterile microcentrifuge tube, dilute 5-10 µL of

Dosper reagent into 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at

room temperature.

Formation of Lipoplexes: Combine the diluted DNA solution with the diluted Dosper solution.

Mix gently by pipetting up and down and incubate for 15-20 minutes at room temperature to

allow for the formation of DNA-lipid complexes.

Transfection:

Gently aspirate the culture medium from the cells and wash once with serum-free medium.

Add the 200 µL of the Dosper-DNA complex mixture dropwise to the well.

Add 800 µL of serum-free medium to each well to bring the total volume to 1 mL.

Gently rock the plate to ensure even distribution of the complexes.

Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO₂

incubator.

Post-Transfection: After the incubation period, aspirate the transfection medium and replace

it with fresh, complete culture medium containing serum.

Gene Expression Analysis: Incubate the cells for 24-72 hours post-transfection before

assaying for gene expression (e.g., via reporter gene assay, western blot, or fluorescence

microscopy).
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Enhancing Transfection Efficiency with Co-reagents
Research has shown that the efficiency of Dosper can be significantly enhanced by using it in

combination with other molecules that aid in overcoming cellular barriers.

Histone H1: The combination of Dosper with histone H1 has been shown to be particularly

effective for transfecting challenging primary cells, such as neonatal cardiomyocytes. Histone

H1 is a positively charged protein that likely aids in the condensation of DNA and may also

play a role in nuclear targeting.

Polyethylenimine (PEI): When used with low-molecular-weight PEI, Dosper exhibits a

synergistic effect on transfection efficiency. It is suggested that Dosper improves the cellular

uptake of the PEI-DNA complexes, while PEI facilitates the escape of these complexes from

the endosome.

The signaling pathway for the enhancement of transfection by these co-reagents is primarily

related to the physical and chemical properties of the transfection complex and its interaction

with cellular machinery, rather than a classical signaling cascade.
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Figure 2: Logical relationship of co-reagents enhancing Dosper transfection.

Quantitative Data: Transfection Efficiency and
Cytotoxicity
Comprehensive quantitative data for Dosper across a wide range of cell lines is not readily

available in a consolidated format, likely due to the reagent's age and discontinuation. The

following table is a representative summary based on available literature, but direct

comparisons should be made with caution as experimental conditions can vary significantly.
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Cell Line
Transfection

Efficiency (%)
Cytotoxicity Notes

Neonatal

Cardiomyocytes

Significantly increased

with Histone H1 co-

transfection

Low

Dosper alone is less

effective in these

primary cells.

Various Cell Lines

Lower than some

more modern

reagents

Moderate
Performance is highly

cell-type dependent.

Note on Data Interpretation: Transfection efficiency is often measured by the percentage of

cells expressing a reporter gene (e.g., GFP) as determined by flow cytometry or fluorescence

microscopy. Cytotoxicity can be assessed using assays such as MTT or LDH release, which

measure cell viability or membrane integrity, respectively. The optimal reagent-to-DNA ratio is a

critical parameter that influences both efficiency and toxicity and must be determined

empirically for each cell type.

Conclusion
Dosper transfection reagent is a cationic lipid-based formulation that facilitates the delivery of

nucleic acids into eukaryotic cells through the formation of lipoplexes. While it has been

effectively used in various research applications, particularly in combination with enhancing

agents like histone H1 and PEI, its performance can be highly cell-type dependent. As a legacy

reagent, comprehensive comparative data on its efficiency and cytotoxicity across a broad

spectrum of cell lines is limited in the public domain. For researchers requiring high-efficiency

transfection, especially in difficult-to-transfect cells, it is advisable to consider more modern,

commercially available reagents that come with extensive supporting data and optimized

protocols. This guide serves as a technical reference for understanding the principles and

historical application of Dosper for those who may encounter it in literature or have access to

remaining stocks.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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